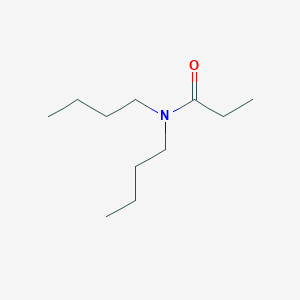
N,N-dibutylpropanamide
Description
N,N-Dibutylpropanamide (C11H23NO) is a tertiary amide derived from propanoic acid, where two butyl groups are attached to the nitrogen atom. The elongated alkyl chains in this compound likely enhance lipophilicity compared to shorter-chain analogs, influencing solubility and industrial applications.
Properties
CAS No. |
1187-33-3 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-dibutylpropanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h4-10H2,1-3H3 |
InChI Key |
XAROAZKXMDRYAF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC |
Other CAS No. |
1187-33-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibutylpropanamide can be synthesized through the reaction of propionic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of propanamide, N,N-dibutyl- involves the use of large-scale reactors where propionic acid and dibutylamine are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation and purification processes to isolate the final product. The industrial production methods are designed to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dibutylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanamide, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Lipophilicity: Increasing alkyl chain length (methyl → butyl) correlates with higher hydrophobicity, making this compound suitable for non-polar applications .
- Synthetic Utility : Shorter-chain analogs like N,N-dimethylpropanamide are well-documented as solvents or intermediates in organic synthesis , whereas longer-chain derivatives may serve as plasticizers or surfactants.
Comparison with Other Amides :
Physicochemical Properties
While explicit data for this compound is unavailable, trends can be extrapolated:
- Boiling Point: Higher than N,N-dimethylpropanamide (BP ~205°C for C5H11NO) due to increased molecular weight .
- Solubility : Likely insoluble in water but miscible with organic solvents (e.g., dichloromethane, ethyl acetate), similar to N,N-dibutyl-2-methyl-3-phenylpropanamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


